Product packaging for Benzhydryl(triphenyl)silane(Cat. No.:CAS No. 809-39-2)

Benzhydryl(triphenyl)silane

Cat. No.: B3057458
CAS No.: 809-39-2
M. Wt: 426.6 g/mol
InChI Key: CCDSBCRVAYLZGM-UHFFFAOYSA-N
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Description

Benzhydryl(triphenyl)silane (CAS 809-39-2) is an aryl-substituted silane with a molecular weight of 426.6 g/mol and the molecular formula C31H26Si . This compound is a significant reagent in modern organic synthesis, where its versatility and unique reactivity are highly valued . Its primary research applications include use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, for the construction of new carbon-carbon bonds . It also serves as a key precursor in the synthesis of complex biaryl structures and in metal-catalyzed C-N bond formation . The benzhydryl (diphenylmethyl) group attached to the silicon center offers distinctive steric and electronic properties that can be exploited in various chemical transformations. Furthermore, the compound can be metalated quantitatively at room temperature using strong bases like n-butyllithium to generate a reactive triarylsilylmethylmetallic reagent, which is a valuable intermediate for further derivatization . Modern synthetic methods also utilize catalytic carbene insertion into Si-H bonds for the preparation of related benzhydryl silane structures . This compound is part of the historic and evolving landscape of organosilicon chemistry, a field that has grown significantly since the pioneering work of Friedel and Crafts in 1863 . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H26Si B3057458 Benzhydryl(triphenyl)silane CAS No. 809-39-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

809-39-2

Molecular Formula

C31H26Si

Molecular Weight

426.6 g/mol

IUPAC Name

benzhydryl(triphenyl)silane

InChI

InChI=1S/C31H26Si/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31H

InChI Key

CCDSBCRVAYLZGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Other CAS No.

809-39-2

Origin of Product

United States

Synthetic Methodologies for Benzhydryl Triphenyl Silane and Its Analogues

Direct Synthetic Routes

Direct approaches to benzhydryl(triphenyl)silane and related compounds focus on the formation of the critical carbon-silicon bond in a single key step. These methods include metalation of acidic C-H bonds and halogen-metal exchange to generate nucleophilic organometallic species, as well as the insertion of carbenes into Si-H bonds.

Metalation Approaches for Triarylsilylmethylmetallic Reagent Formation

The formation of triarylsilylmethylmetallic reagents through metalation is a viable pathway for the synthesis of compounds like this compound. It has been demonstrated that benzhydryltriphenylsilane can undergo nearly quantitative metalation at room temperature. cdnsciencepub.com This process involves the deprotonation of the acidic methine proton using a strong base, such as n-butyllithium, to form the corresponding lithium reagent. cdnsciencepub.com This resulting organolithium species can then be used in subsequent reactions. The metalation of benzyltriphenylsilane (B11956234) using n-butyllithium in ether has also been shown to produce the corresponding lithium reagent in good yield, which can then be derivatized. cdnsciencepub.com

Halogen-Metal Exchange Strategies

Halogen-metal exchange represents a highly effective and broadly applicable method for preparing triarylsilylmethylmetallic reagents, often providing superior yields compared to other methods. cdnsciencepub.comwikipedia.org This strategy involves the reaction of a triarylsilylmethyl halide with an organolithium reagent, such as n-butyllithium. cdnsciencepub.com The exchange is typically rapid, especially at low temperatures like -78°C, which helps to minimize side reactions. cdnsciencepub.com For instance, bromomethyltriphenylsilane readily undergoes halogen-metal exchange with n-butyllithium in ether. cdnsciencepub.com This method is not limited to aryl silanes, as it has been successfully applied to silanes with alkyl groups as well. cdnsciencepub.com The resulting organolithium reagents can be characterized by various reactions, including carbonation to form the corresponding carboxylic acids. cdnsciencepub.com The general trend for the rate of exchange is I > Br > Cl. wikipedia.org

Starting MaterialReagentProductYieldReference
Bromomethyltriphenylsilanen-ButyllithiumTriphenylsilylmethyllithium~80% (Deuteration study) cdnsciencepub.com

Carbene Insertion into Si-H Bonds in Benzhydryl Silane (B1218182) Synthesis

A modern and powerful method for the synthesis of benzhydryl silanes involves the catalytic insertion of carbenes into Si-H bonds. nih.govescholarship.org This reaction, often catalyzed by rhodium nih.gov or iron organic-chemistry.org complexes, provides a direct route to construct the C-Si bond. The carbenes are typically generated in situ from diazo compounds. nih.govorganic-chemistry.org This methodology has been particularly successful in the enantioselective synthesis of silicon-stereogenic benzhydryl silanes. nih.gov

The enantioselective insertion of diarylcarbenes into Si-H bonds has been achieved with high efficiency using dirhodium(II) carboxylate catalysts. nih.gov The use of prochiral silanes allows for the selective formation of an enantioenriched silicon center. nih.gov

The electronic nature of the substituents on the diazo compound and the steric properties of the silane have a significant impact on the reaction's yield and enantioselectivity. The introduction of an ortho-substituent on one of the phenyl rings of a prochiral diazo reactant has been shown to dramatically enhance enantioselectivity, reaching up to 95:5 er with yields as high as 98%. nih.gov

Below is a table summarizing the results of the rhodium-catalyzed Si-H insertion of various diaryldiazo compounds into prochiral silanes.

Diazo CompoundSilaneYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)Reference
DiphenyldiazomethaneProchiral Silane 1--Initial enantioselectivity nih.gov
Prochiral Diazo ReactantProchiral Silane 2up to 9898:295:5 nih.gov

Note: Specific structures of prochiral silanes and diazo reactants are detailed in the cited literature.

Synthesis of Related Benzhydryl-Substituted Organosilanes

The synthetic principles applied to this compound can be extended to a broader range of benzhydryl-substituted organosilanes, including those with different substituents on the silicon atom.

Benzhydryldimethylsilyl Group Syntheses

The synthesis of compounds containing the benzhydryldimethylsilyl group can be accomplished through methods analogous to those used for their triphenylsilyl counterparts. A common strategy involves the metalation of a suitable precursor followed by quenching with a dichlorodimethylsilane (B41323). thermofisher.com For instance, the reaction of a benzhydryl-anion, generated via metalation or halogen-metal exchange, with dichlorodimethylsilane would yield the corresponding benzhydryldimethylchlorosilane. This intermediate can then be further functionalized.

Preparation of Benzoyltriphenylsilane Precursors

The synthesis of benzoyltriphenylsilane, a key intermediate in the formation of this compound, relies on the availability of specific precursor molecules. The methodologies for preparing these precursors are varied, often involving multi-step sequences to generate the reactive species required for the final acylation or hydrolysis step. The primary precursors include silyl-metal reagents and α,α-dihaloorganosilanes.

One of the earliest routes to an acylsilane, specifically benzoyltriphenylsilane, involved the reaction between triphenylsilylpotassium and benzoyl chloride. scielo.br This established silyl-metal compounds as viable precursors. Another significant class of precursors are α,α-dihaloorganosilanes, which can be hydrolyzed to yield the corresponding acylsilane. scielo.brgelest.com The synthesis of these dihalogenated compounds often starts from a more fundamental organosilane, such as a benzylsilane (B11955767) derivative.

The following table details a typical preparation for an α,α-dihaloorganosilane precursor, which serves as a model for generating the necessary starting materials for benzoylsilane synthesis.

Table 1: Synthesis of an α,α-Dihalobenzylsilane Precursor cdnsciencepub.com

Starting MaterialReagentsProductYield (%)
BenzyldiphenylchlorosilaneN-Bromosuccinimide (NBS), Benzoyl peroxideα,α-Dibromobenzyldiphenylchlorosilane52

The reaction involves the reflux of the starting benzylsilane with NBS and a radical initiator (benzoyl peroxide) in a suitable solvent like carbon tetrachloride. cdnsciencepub.com The resulting dihalogenated product can then be isolated and purified, typically by crystallization. cdnsciencepub.com This α,α-dibromobenzylsilane is a direct precursor that can be converted to the target benzoylsilane through hydrolysis. scielo.brgelest.com

Other synthetic strategies for acylsilanes also rely on specifically prepared precursors. The dithiane route, a widely used method for general acylsilane synthesis, requires the preparation of 2-silyl-1,3-dithianes from aldehydes. scielo.br This "umpolung" (polarity inversion) methodology is one of the most versatile approaches for accessing a wide range of aroylsilanes and alkanoylsilanes. scielo.br Similarly, palladium-catalyzed reactions can form acylsilanes from precursors like acid chlorides and hexamethyldisilane. gelest.com

The choice of precursor and its synthetic route is often determined by the desired substitution pattern on both the silicon atom and the aryl moiety, as well as the stability of the intermediates. gelest.comcdnsciencepub.com For instance, the synthesis of hydroxy- and methoxy-substituted benzoylsilanes requires the preparation of appropriately functionalized benzylsilane precursors that can undergo subsequent halogenation and hydrolysis. cdnsciencepub.com

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the structure of silyl (B83357) compounds, offering precise information about the hydrogen, carbon, and silicon atomic environments within the molecule.

The spectrum is anticipated to show distinct regions:

Aromatic Protons: A complex series of multiplets would appear in the aromatic region, typically between δ 7.0 and 7.6 ppm. These signals arise from the protons on the three phenyl rings of the triphenylsilyl group and the two phenyl rings of the benzhydryl group.

Methine Proton: A single, diagnostic signal corresponding to the benzhydryl proton (-CH) is expected. In the structurally similar triphenylmethane, this proton appears as a singlet at δ 5.5 ppm chemicalbook.com. A similar chemical shift is anticipated for benzhydryl(triphenyl)silane.

The integration of these signals would correspond to a ratio of 25 aromatic protons to 1 methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (C₆H₅)~ 7.0 - 7.6Multiplet (m)
Methine (CH)~ 5.5Singlet (s)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to reveal several distinct signals corresponding to the different carbon environments in the molecule. The broad chemical shift range of ¹³C NMR allows for the clear separation of aromatic, and methine carbons oregonstate.edu.

The anticipated signals include:

Aromatic Carbons: Multiple signals are expected in the typical aromatic region of δ 120-140 ppm. This includes the ipso (the carbon atom of the phenyl ring directly attached to the silicon or methine group), ortho, meta, and para carbons of the five phenyl rings. Quaternary carbons, such as the ipso-carbons, generally show weaker signals oregonstate.edu.

Methine Carbon: A single signal for the benzhydryl methine carbon (-CH) would likely appear in the range of δ 40-60 ppm. Studies of related hydrosilylation products show aliphatic carbons adjacent to a silicon atom in this region nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon TypeExpected Chemical Shift (δ, ppm)
Aromatic (C₆H₅)~ 120 - 140
Methine (CH)~ 40 - 60

²⁹Si NMR spectroscopy provides direct insight into the electronic environment of the silicon atom. The chemical shift is highly sensitive to the nature of the substituents attached to the silicon. For a tetra-substituted silicon atom bonded to four carbon atoms (a quaternary silicon), the chemical shift is expected in a characteristic upfield region. In a closely related compound, (2,2'-diphenylethyl)triphenylsilane, the ²⁹Si NMR signal was observed at δ -11.18 ppm amazonaws.com. The chemical shift for triphenylsilane (B1312308) itself is also found in this region spectrabase.com. Based on this, the signal for this compound is predicted to be in a similar range.

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound
Silicon TypeExpected Chemical Shift (δ, ppm)
(Ph)₃Si-C~ -10 to -15

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups and bond vibrations within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions characteristic of the phenyl and silyl groups. Key expected absorption bands include C-H stretching from the aromatic rings, C=C in-plane stretching of the rings, and vibrations involving the silicon-carbon bond. Analysis of the benzyl (B1604629) radical and related phenylsilanes provides a basis for these assignments researchgate.net.

Table 4: Predicted Characteristic IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Weak
Aromatic C=C Stretch1600 - 1450Medium-Strong
Si-Phenyl (Si-C) Stretch~ 1100Strong
Aromatic C-H Out-of-Plane Bend900 - 675Strong

X-ray Crystallographic Analysis of Benzhydryl-Substituted Silanes and Complexes

X-ray crystallography provides definitive proof of molecular structure by mapping atomic positions in the solid state, offering precise bond lengths and angles mkuniversity.ac.inmsu.edu. While the crystal structure for this compound itself is not discussed in the available literature, analysis of closely related organometallic complexes provides critical insight into the bonding and structural behavior of similar ligands.

The study of benzyllithium (B8763671) complexes is crucial for understanding the nature of carbanionic species used in synthesis. The X-ray crystal structure of benzyllithium coordinated with two tetrahydrofuran (B95107) (THF) molecules, [Li(CH₂Ph)(THF)₂]∞, reveals a polymeric chain in the solid state researchgate.net.

Key structural features include:

Polymeric Structure: The complex does not exist as a discrete monomer but forms a one-dimensional linear polymer with alternating lithium atoms and benzyl groups constituting the backbone researchgate.net.

Lithium Coordination: Each lithium cation is coordinated to the α-carbons of two different benzyl groups and the oxygen atoms of two THF solvent molecules. This results in a distorted tetrahedral geometry around the lithium center.

Li-C Bonding: The interaction between the lithium and the benzyl group is an η¹-Li-C sigma (σ) bond, indicating a direct interaction with the benzylic carbon rather than a delocalized interaction with the phenyl ring researchgate.net. In diethyl ether, a similar polymeric structure is observed, but with only one ether molecule coordinated to each lithium atom researchgate.net.

Table 5: Structural Features of the Benzyllithium•2THF Complex researchgate.net
ParameterDescription
Overall Structure1D Polymeric Chain: [Li(CH₂Ph)(THF)₂]∞
Li⁺ Coordination GeometryDistorted Tetrahedral
Coordinating SpeciesTwo benzyl groups (via α-carbon), Two THF molecules (via oxygen)
Li-Benzyl Bondingη¹-Li-C σ-interaction

Compound Index

Table 6: List of Chemical Compounds
Compound Name
This compound
Triphenylmethane
(2,2'-diphenylethyl)triphenylsilane
Triphenylsilane
Benzyllithium
Tetrahydrofuran (THF)
Diethyl ether

Coordination Geometries Around Silicon in Organosilicon Compounds

The coordination chemistry of silicon is a diverse field, although it is dominated by one primary geometry. The difference in coordination behavior between silicon and carbon is a key aspect of organosilicon chemistry mdpi.com.

Four-Coordinate Silicon (Tetrahedral)

The most prevalent coordination state for silicon in organosilicon compounds is four-coordinate, resulting in a tetrahedral geometry wikipedia.org. This is analogous to carbon in alkanes but with longer and weaker silicon-carbon bonds wikipedia.org. This compound is a typical example of a compound where the silicon atom is expected to exhibit this geometry. The crystal structure of tetraphenylsilane (B94826) provides definitive evidence of this arrangement in a closely related molecule, showing a nearly perfect tetrahedral environment around the silicon atom bme.hu.

Hypercoordinate Silicon (Penta- and Hexa-coordinate)

Unlike carbon, silicon can expand its coordination sphere to accommodate five or six ligands, a phenomenon known as hypercoordination or hypervalency mdpi.comresearchgate.net. These higher-coordinate species are often observed as intermediates in reaction mechanisms and can also exist as stable compounds, typically when silicon is bonded to highly electronegative atoms or is part of a chelating ligand system nih.govprinceton.edu.

Five-Coordinate Silicon: Pentacoordinate silicon complexes typically adopt one of two geometries: the trigonal bipyramidal (TBP) or the square pyramidal (SP) researchgate.netlibretexts.org. The TBP geometry is generally more common. In some cases, the actual structure is an intermediate between these two ideal geometries researchgate.net. The formation of a stable pentacoordinate silicon center is often facilitated by intramolecular coordination, as famously exemplified by silatranes, which feature a dative bond from a nitrogen atom to the silicon center mdpi.com.

Six-Coordinate Silicon: Hexacoordinate silicon compounds are also well-known, though less common than pentacoordinate species researchgate.net. The geometry around the silicon center in these complexes is typically octahedral libretexts.orgdoi.org. The formation of these species is also favored by the presence of small, electronegative ligands or specific multidentate ligands that can occupy the six coordination sites around the central silicon atom nih.govdoi.org.

Coordination NumberCommon GeometryGeneral Characteristics
4TetrahedralThe most common geometry for organosilicon compounds like this compound wikipedia.org.
5Trigonal Bipyramidal or Square PyramidalKnown as hypercoordinate silicon; favored by electronegative substituents or intramolecular chelation researchgate.netmdpi.com.
6OctahedralA less common form of hypercoordinate silicon, also stabilized by electronegative atoms or specific chelating ligands libretexts.orgdoi.org.

Computational and Theoretical Investigations of Benzhydryl Triphenyl Silane Systems

Electronic Structure Calculations

While comprehensive electronic structure calculations on the neutral benzhydryl(triphenyl)silane molecule are not extensively detailed in the provided literature, computational studies have focused intensely on the electronic nature of the key species involved in its characteristic reactions: the benzhydryl cation, the benzhydryl radical, and the triphenylsilane (B1312308) hydride donor.

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the distribution of electrons and the nature of molecular orbitals in these reactive intermediates. For instance, calculations on benzhydryl cations are used to determine their stability and electrophilicity, which are crucial for predicting their reactivity with hydride donors like triphenylsilane nih.govresearchgate.net. The electronic structure of the benzhydryl radical and its subsequent cation is central to understanding their photogeneration and interconversion, where ultrafast bond cleavage leads to a radical pair, followed by an electron transfer event that generates the carbocation nih.gov. The electronic properties of the silane (B1218182), influenced by its substituents (e.g., phenyl groups), are also modeled to rationalize its hydride donating ability mdma.ch.

Density Functional Theory (DFT) Studies of Reactivity and Stability

Density Functional Theory (DFT) has emerged as a key method for studying the reactivity and stability of systems related to this compound. DFT calculations allow for the exploration of reaction mechanisms and the prediction of reaction favorability.

A significant area of study has been the hydride transfer from silanes to benzhydryl cations. DFT calculations (specifically at the B3LYP/6-31+G(d) level of theory) have been used to compare different potential reaction pathways researchgate.net. These studies have shown that for the reaction between a benzhydryl cation and a silane, the desired hydride transfer is a highly exergonic process. In contrast, an alternative pathway, proton abstraction from the benzhydryl cation by the silane to form a carbene, is extremely endergonic by more than 35 kcal/mol and is therefore not a competing pathway nih.gov. This theoretical insight confirms that silanes react as hydride donors with benzhydryl cations, a fundamental aspect of their chemical behavior nih.govresearchgate.net.

The stability of substituted benzhydryl cations has also been investigated, as this directly impacts the thermodynamics of the hydride transfer reaction researchgate.net.

Modeling of Hydride Transfer Pathways and Transition States

The mechanism of hydride transfer from silanes to carbocations, such as the benzhydryl cation, has been a subject of detailed computational modeling. This process is crucial for understanding the reducing properties of compounds like this compound.

Experimental and computational studies have established a qualitative order of hydride-donating efficiency among different silanes. This reactivity is rationalized by considering both electronic and steric effects within the transition state.

Relative Hydride Transfer Efficiency of Various Silanes mdma.ch
SilaneRelative EfficiencyKey Factors
TriethylsilaneMost EfficientGood electronic donation from ethyl groups, moderate steric bulk.
TrioctylsilaneHighSimilar to triethylsilane.
DiethylsilaneHighEffective hydride donor.
DiphenylsilaneModeratePhenyl groups are less electron-donating than alkyl groups.
TriphenylsilaneModerateIncreased steric hindrance and reduced electron donation compared to trialkylsilanes.
Phenylsilane (B129415)Least EfficientReduced electron density at the silicon-hydrogen bond.

Simulation of Radical and Cation Interconversion Dynamics

The formation of benzhydryl cations from precursors often involves complex dynamics that include radical intermediates. The interconversion between benzhydryl radicals and cations, particularly following photogeneration from benzhydryl halides, has been simulated to provide a microscopic picture of the process nih.govsfb749.de.

Upon ultrafast UV irradiation, the primary event is an almost exclusively homolytic bond cleavage, which occurs within approximately 300 femtoseconds. This cleavage generates a geminate radical pair (a benzhydryl radical and a halogen radical) held in close proximity nih.gov.

Following this initial step, the dynamics are governed by electron transfer and diffusion. The benzhydryl cation is formed via electron transfer from the benzhydryl radical to the halogen radical. The efficiency and timescale of this process are highly dependent on the solvent and the distance between the radicals. The entire dynamic process has been modeled by combining Marcus theory for distance-dependent electron transfer with Smoluchowski diffusion to account for the movement of the species nih.gov.

Simulated Timescales for Benzhydryl Radical and Cation Interconversion nih.gov
ProcessTimescaleDescription
Homolytic Bond Cleavage~300 fsInitial formation of the geminate radical pair upon photoexcitation.
Electron Transfer (Cation Formation)Tens of picosecondsThe benzhydryl radical donates an electron to the partner radical, forming the benzhydryl cation.
Geminate RecombinationHundreds of picosecondsThe newly formed ion pair can recombine, reducing the cation concentration. This is more pronounced in moderately polar solvents.
Free Ion ObservationNanosecondsIn highly polar solvents, a population of free ions can escape the initial solvent cage and persist for longer times.

These simulations reveal that the local environment and the initial spatial distribution of the radical pairs are critical in determining the ultimate yield of free benzhydryl cations nih.gov.

Applications in Advanced Organic Synthesis

Role as a Reducing Agent

The utility of silanes as reducing agents in organic chemistry is well-established, offering alternatives to metal hydride reagents. tcichemicals.com Hydrosilanes can act as sources of either a hydride ion or a hydrogen radical, depending on the reaction conditions and the nature of the silane (B1218182) itself. organic-chemistry.org

Carbonyl Reductions, including Hydrosilylation of β-Hydroxyketones

The reduction of carbonyl compounds to alcohols is a fundamental transformation in organic synthesis. Hydrosilylation, the addition of a Si-H bond across a C=O double bond, followed by hydrolysis, is an effective method for this conversion. nih.gov While extensive research exists for various silanes in this capacity, specific studies detailing the use of Benzhydryl(triphenyl)silane are limited. However, the behavior of the closely related triphenylsilane (B1312308) provides insights into the potential reactivity.

In the presence of a nickel N-heterocyclic carbene (NHC) catalyst, triphenylsilane has been shown to be highly effective for the chemoselective hydrosilylation of ketones in the presence of free hydroxyl groups. nih.gov This method allows for the conversion of β-hydroxyketones into mono-protected diols, with the silyl (B83357) group being selectively installed on the ketone-derived hydroxyl. nih.gov This selectivity is noteworthy as many other catalytic systems lead to a mixture of products due to the competing dehydrogenative silylation of the alcohol. nih.gov The high chemoselectivity is attributed to the fact that triphenylsilane is particularly effective in the nickel-catalyzed hydrosilylation of ketones but relatively ineffective for the dehydrogenative silylation of alcohols under these conditions. nih.gov

A proposed mechanism for the hydrosilylation of ketones involves the coordination of the silane to a metal center, followed by the transfer of a hydride to the carbonyl carbon. The resulting silyloxy species can then be hydrolyzed to afford the corresponding alcohol. nih.gov

Table 1: Illustrative Examples of Chemoselective Ketone Hydrosilylation with Triphenylsilane

SubstrateProductDiastereomeric Ratio (syn:anti)Yield (%)
4-hydroxy-2-butanone1-(triphenylsilyloxy)butane-1,3-diol-Good
2-hydroxy-3-pinanone3-(triphenylsilyloxy)-2-pinanol13:1High

Note: Data presented is for triphenylsilane as a proxy, due to the lack of specific data for this compound in the reviewed literature. nih.gov

Selective Reduction of Organic Halides

The reduction of organic halides to the corresponding alkanes is a crucial transformation in organic synthesis. Silanes have emerged as valuable reagents for this purpose, often serving as a less toxic alternative to tin hydrides. organic-chemistry.org The reduction can proceed through either a radical or an ionic pathway, depending on the reaction conditions and the substrate.

Deoxygenation of Esters via Radical Conditions

The deoxygenation of alcohols via their corresponding esters is a powerful method for the removal of hydroxyl groups. The Barton-McCombie reaction is a classic example of such a transformation, typically involving the conversion of an alcohol to a thiocarbonyl derivative followed by radical-mediated reduction. chemrxiv.orgyoutube.com

Triphenylsilane has been identified as a useful reducing agent for the deoxygenation of esters to hydrocarbons under radical conditions. msu.edu This reaction is typically carried out at elevated temperatures in the presence of a radical initiator, such as 1,1-di-tert-butyl peroxide (DTBP). msu.edu Acetate esters have been found to be particularly good substrates for this reaction, with primary, secondary, and tertiary acetates all undergoing deoxygenation in high yields. msu.edu Other silanes, such as tripropylsilane (B1662110) and diphenylmethylsilane, have been reported to be less effective. msu.edu

The proposed mechanism involves the generation of a silyl radical from triphenylsilane, which then participates in a radical chain reaction to cleave the C-O bond of the ester. Although this application is established for triphenylsilane, specific studies detailing the use of this compound in the radical deoxygenation of esters were not found in the reviewed literature. One study noted that photochemical deoxygenation of electron-deficient benzoate (B1203000) esters is often limited to substrates that can form stabilized alkyl radicals, such as benzhydryl substrates. nih.gov

Table 2: Deoxygenation of Acetate Esters with Triphenylsilane

SubstrateProductYield (%)
Primary Alkyl AcetateAlkaneHigh
Secondary Alkyl AcetateAlkaneHigh
Tertiary Alkyl AcetateAlkaneHigh

Note: This data is for triphenylsilane. Specific data for this compound was not available in the reviewed literature. msu.edu

Synthetic Reagent for Functional Group Interconversions

Beyond its role as a reducing agent, this compound can also serve as a reagent for the introduction of a silyl group, facilitating various functional group interconversions.

Preparation of Silyl Ethers for Alcohol Protection

The protection of hydroxyl groups is a common requirement in multi-step organic synthesis to prevent unwanted side reactions. libretexts.orglibretexts.org Silyl ethers are one of the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. masterorganicchemistry.comhighfine.com

The formation of silyl ethers typically involves the reaction of an alcohol with a silyl halide or triflate in the presence of a base. libretexts.org Triphenylsilyl ethers, prepared from triphenylsilane derivatives, are known to be considerably more stable towards acidic hydrolysis than the more common trimethylsilyl (B98337) (TMS) ethers. msu.edu This enhanced stability makes the triphenylsilyl group a valuable protecting group in synthetic sequences that require acidic conditions. While the general principles of alcohol protection using silyl ethers are well understood, specific protocols and comparative stability data for silyl ethers derived from this compound are not detailed in the available literature.

Creation of Enolsilanes via Hydrosilylation

Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. nih.gov One method for the synthesis of silyl enol ethers is the hydrosilylation of α,β-unsaturated carbonyl compounds. nih.gov

The reaction of α,β-unsaturated ketones and aldehydes with a silane in the presence of a suitable catalyst can lead to the formation of silyl enol ethers. For example, the treatment of α,β-unsaturated carbonyls with triphenylsilane and Karstedt's catalyst has been shown to selectively produce the corresponding triphenylsilyl enol ethers. msu.edu The mechanism of this reaction generally involves the 1,4-addition of the silane to the enone system.

While the hydrosilylation of enones to form silyl enol ethers is a known transformation, specific examples and detailed research findings on the use of this compound for this purpose were not identified in the reviewed scientific literature.

Stereoselective and Chiral Synthesis Applications

The application of bulky silanes is particularly valuable in stereoselective transformations where precise control over the three-dimensional arrangement of atoms is critical.

Enantioselective Hydrosilylation

Diastereoselective Control in Carbonyl Reductions

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. Achieving diastereoselectivity, the preferential formation of one diastereomer over another, is often accomplished using sterically demanding reducing agents. However, the specific application of this compound as a hydride source to exert diastereoselective control in the reduction of ketones or aldehydes is not well-described in the available scientific literature. Research in this area tends to focus on other silanes in combination with various catalysts. researchgate.net

Annulation Reactions with High Stereoselectivity

While direct applications of this compound in annulation reactions are not detailed, research into the closely related benzhydryldimethylsilyl group has demonstrated significant utility in stereoselective [3 + 2] annulation reactions. nih.gov In these reactions, allylic silanes bearing the benzhydryldimethylsilyl group react with various electrophiles to construct highly substituted five-membered rings with a high degree of stereocontrol. nih.gov The steric bulk of the benzhydryl moiety is crucial for directing the approach of the electrophile, leading to the observed high stereoselectivity in the formation of both carbocycles and heterocycles. nih.gov

Table 1: Stereoselective [3 + 2] Annulation Reactions of Benzhydryldimethylsilyl Allylic Silanes

Entry Electrophile Product Stereoselectivity
1 Chlorosulfonyl isocyanate Substituted Pyrrolidinone High
2 Benzaldehyde Substituted Tetrahydrofuran (B95107) High
3 N-Phenylmaleimide Substituted Cyclopentane High

Data synthesized from research on benzhydryldimethylsilyl allylic silanes. nih.gov

Utility in C-C Bond Formation and Derivatization

Carbon-carbon bond formation is the cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. sigmaaldrich.com

The aforementioned [3 + 2] annulation reactions involving benzhydryldimethylsilyl allylic silanes represent a powerful method for C-C bond formation, creating two new carbon-carbon bonds in a single, highly stereoselective step. nih.gov This strategy provides access to a variety of complex five-membered ring systems. nih.gov

Furthermore, the silyl group in the resulting cyclic products serves as a versatile functional handle for further derivatization. The benzhydryldimethylsilyl group can be readily oxidized to a hydroxyl group, demonstrating the synthetic utility of this method. nih.gov This transformation effectively converts a carbon-silicon bond into a carbon-oxygen bond, allowing the silyl moiety to act as a masked hydroxyl group, which is a valuable strategy in multistep synthesis. nih.gov

Precatalyst Roles in Hydrophosphination Reactions

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C, C-O, or C-N bond, is an atom-economical method for forming carbon-phosphorus bonds. This reaction is often facilitated by metal precatalysts. A review of the scientific literature did not yield specific examples or studies where this compound is utilized as a precatalyst or ligand in hydrophosphination reactions. The field is predominantly focused on transition-metal complexes and, more recently, s-block metal compounds as catalysts for this transformation.

Broader Context and Future Directions in Organosilicon Chemistry Research

Contribution to Fundamental Understanding of Silicon-Carbon Bond Reactivity

The silicon-carbon (Si-C) bond is a cornerstone of organosilicon chemistry, and its reactivity is of paramount importance. Compared to the carbon-carbon bond, the Si-C bond is longer (approx. 1.89 Å vs. 1.54 Å) and weaker. It also exhibits a degree of polarity due to carbon's higher electronegativity (2.55 vs. 1.90 for silicon), making the silicon atom susceptible to nucleophilic attack. wikipedia.org

In a molecule like Benzhydryl(triphenyl)silane, the four bulky organic substituents create significant steric hindrance around the central silicon atom. This steric crowding influences the accessibility of the silicon center to reagents, thereby affecting the kinetics of reactions involving Si-C bond cleavage. The stability of tetra-alkyl and tetra-aryl silanes is notable; for example, tetraphenylsilane (B94826) can be distilled in air at 430°C without decomposition. lkouniv.ac.in This high thermal stability is a general characteristic of such compounds and is attributed to the strength and nature of the Si-C bonds. lkouniv.ac.in

The cleavage of the Si-C bond is a key transformation in the synthetic application of organosilicon compounds. nih.gov This process is often facilitated by activating the silicon center, for instance, through the formation of hypervalent species. nih.gov The presence of bulky aryl groups, as in this compound, modulates the electronic environment of the silicon atom, which in turn affects the bond's susceptibility to electrophilic or nucleophilic cleavage. wikipedia.org Research into the reactivity of such sterically hindered silanes provides valuable data on bond dissociation energies, reaction pathways, and the influence of steric and electronic effects on chemical transformations.

Intermediacy of Pentacoordinate Silicon Species in Reactions

A significant distinction between carbon and silicon chemistry is silicon's ability to expand its coordination sphere to form hypervalent species, such as pentacoordinate and hexacoordinate complexes. nih.govsoci.org While a pentacoordinate carbon species represents a high-energy transition state in SN2 reactions, analogous pentacoordinate silicon intermediates can be stable enough to be isolated and characterized. nih.govnih.gov

Nucleophilic substitution at a silicon atom is generally understood to proceed via an associative mechanism involving these higher-coordinate intermediates. nih.gov A nucleophile attacks the tetrahedral silicon atom, leading to a pentacoordinate intermediate, typically with a trigonal bipyramidal (TBP) geometry. This is followed by the departure of the leaving group to yield the product. researchgate.net

The formation of these pentacoordinate intermediates is a key factor in activating the Si-C bond for cleavage. nih.gov When a nucleophile (like a fluoride (B91410) ion) coordinates to the silicon atom, the resulting pentacoordinate "siliconate" species exhibits increased electron density on the ligands attached to the silicon. nih.govsoci.org This electronic enrichment makes the carbon atom of the Si-C bond more susceptible to electrophilic attack. This principle is the basis for synthetically important reactions like the Hiyama coupling. wikipedia.org Although direct studies on this compound might be specific, the general mechanism involving pentacoordinate intermediates is fundamental to understanding its potential reactivity with nucleophilic reagents. researchgate.netlsu.edu

FeatureTetrahedral Silicon (Ground State)Pentacoordinate Silicon (TBP Intermediate)
Coordination Number45
GeometryTetrahedralTrigonal Bipyramidal
Hybridization (Valence Bond)sp³sp³d
Role in ReactionReactant/ProductReaction Intermediate

Exploration of this compound and its Derivatives in Materials Science

Aryl-substituted silanes are foundational materials for advanced silicone polymers, including resins, oils, and rubbers, which are utilized in sectors like electronics and aerospace. researchgate.net The incorporation of bulky aryl groups, such as those in this compound), imparts specific properties like high thermal stability, chemical resistance, and desirable optoelectronic characteristics. researchgate.netrsc.org

The tetrahedral and non-planar structure of tetra-aryl silanes, like tetraphenylsilane, effectively disrupts intermolecular packing in the solid state. This leads to the formation of stable amorphous films, a crucial property for applications in organic electronics. rsc.org Derivatives of this compound could be explored for similar benefits. By functionalizing the phenyl or benzhydryl groups, it is possible to tune the material's properties for specific applications.

Arylsilanes are increasingly used as key components in Organic Light-Emitting Diodes (OLEDs). rsc.org Their wide energy bandgap and high triplet energy levels make them excellent host materials for phosphorescent emitters or as charge-blocking layers within the device architecture. rsc.org The silicon atom serves to electronically isolate the aryl substituents, preserving their individual photophysical properties. rsc.org This allows for the design of materials with high thermal stability and efficient luminescence.

Potential Application AreaKey Property Conferred by Aryl Silane (B1218182) StructureExample
Organic Light-Emitting Diodes (OLEDs)High triplet energy, amorphous film formation, thermal stability. rsc.orgHost materials, hole-blocking layers. rsc.org
High-Performance PolymersThermal and chemical stability, hydrophobicity. researchgate.netPhenylsilicone resins for aerospace applications. researchgate.net
Organic ElectronicsCharge transport capabilities, morphological stability. rsc.orgElectron-transporting or hole-transporting materials. rsc.org

Emerging Areas of Research (e.g., Photocatalysis, Luminescence)

The unique electronic and structural properties of organosilicon compounds are positioning them at the forefront of emerging research areas, including photocatalysis and advanced luminescent materials.

Photocatalysis: Hydrosilanes, such as the related triphenylsilane (B1312308), are known to act as hydrogen atom transfer (HAT) agents in various chemical transformations. In the presence of a photocatalyst and light, the silicon-hydrogen bond can be homolytically cleaved to generate a silyl (B83357) radical. ecust.edu.cn These silyl radicals are valuable intermediates in organic synthesis, participating in reactions like hydrosilylation of alkenes and other radical-mediated processes. ecust.edu.cnacs.org While this compound itself lacks the Si-H bond necessary for this reactivity, its derivatives containing a Si-H moiety would be promising candidates for photocatalytic applications, where the bulky substituents could influence the selectivity and efficiency of the radical reactions.

Luminescence: The field of organosilicon fluorescent materials has expanded significantly, driven by the unique properties that silicon imparts. mdpi.comresearchgate.net Aryl silanes are a major class of these materials. mdpi.com The silicon core can act as a scaffold to create molecules with tailored photophysical properties. The tetrahedral arrangement of bulky groups can prevent fluorescence quenching in the solid state, a phenomenon known as aggregation-induced emission (AIE). Furthermore, the interaction between silicon's d-orbitals and the π-systems of the aryl groups can lead to unique luminescent behaviors. mdpi.com The development of derivatives of this compound could lead to novel fluorescent and phosphorescent materials for use in sensors, bioimaging, and next-generation displays. mdpi.comresearchgate.net

Q & A

Q. What are the common synthetic routes for Benzhydryl(triphenyl)silane, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or hydrosilylation reactions. For example, reactions involving benzhydryl halides and triphenylsilane under inert conditions (e.g., argon atmosphere) with catalysts like palladium or nickel complexes. Yield optimization requires strict control of moisture, temperature (often 60–80°C), and stoichiometric ratios of reactants. Impurities from incomplete substitution can be minimized using column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • FTIR : Verify Si–C and Si–H bonds (stretching frequencies at ~2100–2200 cm⁻¹ for Si–H, ~1250 cm⁻¹ for Si–Ph).
  • NMR : ¹H NMR shows benzhydryl proton signals (δ 5.0–6.0 ppm as multiplet) and Si–H protons (δ ~4.0 ppm). ²⁹Si NMR confirms silicon coordination (δ −10 to −30 ppm).
  • MS : High-resolution mass spectrometry (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying experimental conditions?

The compound is sensitive to moisture and oxygen, requiring storage under inert gas (N₂/Ar) at −20°C. Hydrolysis studies show rapid degradation in protic solvents (e.g., H₂O/EtOH), forming silanols. Stability in aprotic solvents (THF, DCM) is higher, but prolonged heating (>100°C) may induce Si–C bond cleavage. Use TLC or GC-MS to monitor decomposition .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the benzhydryl group affect the hydride-donating capacity of this compound?

Fluorine or nitro groups on the benzhydryl moiety increase electrophilicity, enhancing hydride transfer rates in reduction reactions. Gas-phase kinetic studies using Fourier transform mass spectrometry (FTMS) reveal rate constants (e.g., k=1.2×109cm3/molecule.sk = 1.2 \times 10^{-9} \, \text{cm}^3/\text{molecule.s} for fluorinated derivatives) and correlate with Hammett σ⁺ parameters. Computational DFT models further predict transition-state geometries and activation energies .

Q. What methodological approaches resolve contradictions in reported reactivity data for this compound?

Discrepancies in catalytic efficiency or selectivity may arise from trace impurities (e.g., residual Pd catalysts) or solvent effects. To address this:

  • Control experiments : Compare reactivity in rigorously purified vs. commercial-grade silane.
  • Kinetic isotope effects (KIE) : Study kH/kDk_{\text{H}}/k_{\text{D}} ratios to distinguish mechanistic pathways (e.g., radical vs. ionic).
  • In situ monitoring : Use IR or Raman spectroscopy to track intermediate formation .

Q. How can hybrid silane films incorporating this compound be optimized for corrosion resistance?

Design of experiments (DoE) with variables like silane concentration, hydrolysis time, and co-silane ratios (e.g., APTES:GPTMS) is critical. Response surface methodology (RSM) reveals optimal conditions (e.g., 2.5% silane concentration, 90-min hydrolysis) to maximize contact angle (>100°) and minimize corrosion current density (<0.1 µA/cm²). XPS and SEM validate film homogeneity and Si–O–Si network formation .

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